molecular formula C9H20O4 B14387053 Acetic acid;2-methoxyhexan-1-ol CAS No. 88536-60-1

Acetic acid;2-methoxyhexan-1-ol

Cat. No.: B14387053
CAS No.: 88536-60-1
M. Wt: 192.25 g/mol
InChI Key: HVVRGFBAONQVJA-UHFFFAOYSA-N
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Description

Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES), a byproduct of wastewater treatment plants. ES is pyrolyzed to produce sludge-based biochar (SBB), which is then treated with acetic acid to enhance its adsorption properties. This modification introduces carboxyl (-COOH) groups and increases porosity, significantly improving uranium (U(VI)) recovery efficiency from uranium-containing wastewater (UCW) .

ASBB exhibits three key advantages over unmodified SBB:

  • High adsorption efficiency: U(VI) removal rate increases by up to 35% (reaching 97.8% under optimal conditions) .
  • Rapid kinetics: Equilibrium adsorption is achieved within 5 minutes .
  • Reusability: Maintains 93% efficiency after multiple cycles .

The dual effect of acetic acid—pore expansion and functional group addition—facilitates monodentate coordination between U(VI) and -COO⁻ groups on ASBB’s surface .

Properties

CAS No.

88536-60-1

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

acetic acid;2-methoxyhexan-1-ol

InChI

InChI=1S/C7H16O2.C2H4O2/c1-3-4-5-7(6-8)9-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

HVVRGFBAONQVJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)OC.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-methoxyhexan-1-ol typically involves the esterification of acetic acid with 2-methoxyhexan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

Industrial Production Methods: Industrial production of esters like this compound often employs similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetic acid;2-methoxyhexan-1-ol can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2-methoxyhexan-1-ol in the presence of a strong acid or base.

    Oxidation: The alcohol group in 2-methoxyhexan-1-ol can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: Acetic acid and 2-methoxyhexan-1-ol.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid;2-methoxyhexan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-methoxyhexan-1-ol primarily involves its hydrolysis by esterases to release acetic acid and 2-methoxyhexan-1-ol. These products can then participate in various biochemical pathways. Acetic acid can act as a metabolic intermediate, while 2-methoxyhexan-1-ol can be further metabolized or utilized in cellular processes .

Comparison with Similar Compounds

ASBB vs. Unmodified SBB

Property ASBB SBB Reference
U(VI) Removal Rate 97.8% (pH 6.0, 10 mg/L U(VI)) 62.8%
Adsorption Capacity (mg/g) 32.6 20.9
Surface Functional Groups -COOH, -COO⁻ (enhanced via acetic acid) Limited oxygen groups
Porosity (BET Surface Area) Increased pore diameter and volume Lower porosity
Adsorption Kinetics 5 minutes to equilibrium ~30 minutes to equilibrium


Key Findings :

  • Acetic acid modification increases U(VI) adsorption capacity by 55.8% compared to SBB .
  • ASBB’s rapid kinetics are attributed to expanded pores, enabling faster diffusion of U(VI) ions .

ASBB vs. HNO₃-Modified Biochar

Property ASBB HNO₃-Modified Biochar Reference
U(VI) Removal Rate 97.8% 85–92%
Functional Groups Added -COOH Nitro (-NO₂), hydroxyl (-OH)
Reusability 93% after 5 cycles ~80% after 3 cycles
Environmental Impact Mild modification (acetic acid) Harsh acidic conditions required

Key Findings :

  • ASBB outperforms HNO₃-modified biochar in both efficiency and reusability due to its gentler modification process, which preserves structural integrity .

ASBB vs. Fe₃O₄-Composite Adsorbents

Property ASBB Fe₃O₄-Modified Biochar Reference
U(VI) Removal Rate 97.8% 90–95%
Magnetic Separation Not applicable Yes
Adsorption Capacity (mg/g) 32.6 28–30
Cost Low (uses waste sludge) Higher (requires Fe₃O₄ synthesis)

Key Findings :

  • While Fe₃O₄ composites enable magnetic recovery, ASBB’s higher adsorption capacity and lower cost make it preferable for large-scale applications .

ASBB vs. Graphene Oxide (GO) and MOFs

Property ASBB Graphene Oxide MOFs
U(VI) Removal Rate 97.8% 85–90% 90–98%
Adsorption Capacity (mg/g) 32.6 45–50 50–120
Cost Low High Very high
Scalability High (uses waste feedstock) Limited by synthesis complexity Limited by stability

Key Findings :

  • Though MOFs and GO show higher theoretical capacities, ASBB’s cost-effectiveness and sustainability make it more practical for industrial use .

Mechanism of U(VI) Adsorption by ASBB

  • Surface Interaction: U(VI) forms monodentate complexes with -COO⁻ groups via electrostatic attraction and coordination .
  • Pore Diffusion : Expanded pores (post-acetic acid treatment) enhance ion accessibility .
  • pH Dependency : Optimal at pH 6.0, where -COOH groups deprotonate to -COO⁻, maximizing U(VI) binding .

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